(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is a chemical compound that belongs to the class of tank-binding kinase inhibitors. This compound is notable for its potential therapeutic applications, particularly in cancer treatment and other diseases involving kinase signaling pathways. The systematic name reflects its structural complexity, which includes an imidazo[1,2-a]pyridine moiety and a 4-oxobut-2-enoic acid backbone.
This compound is classified under small molecule inhibitors and has been documented in various patents and scientific literature. The synthesis and characterization of this compound have been explored in research aimed at understanding its biological activity and therapeutic potential. Notably, it has been mentioned in patent documents such as WO2017106556A1, which discusses its use as a tank-binding kinase inhibitor .
The synthesis of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid involves several steps that typically include:
Technical details regarding the specific reagents, solvents, and conditions (e.g., temperature, time) are crucial for optimizing yields and purity but are often proprietary or detailed in specific research articles or patents .
The molecular structure of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid can be represented as follows:
The compound's stereochemistry is defined by the (Z) configuration around the double bond connecting the oxo and butenoic acid portions of the molecule.
The reactivity of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid can be analyzed through various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid primarily involves its role as a tank-binding kinase inhibitor. It is believed to inhibit specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. By binding to the active site of these kinases, the compound disrupts their function, leading to:
Data supporting these mechanisms typically come from biochemical assays and cellular studies demonstrating reduced kinase activity and subsequent effects on cell viability .
The physical and chemical properties of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid include:
Quantitative analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and purity during synthesis .
The primary applications of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid are centered around its potential therapeutic uses:
Ongoing research continues to explore its full potential within pharmacology and medicinal chemistry contexts .
The retrosynthetic deconstruction of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid reveals two primary synthons: the conjugated β-diketo acid system and the 2-arylimidazo[1,2-a]pyridine moiety. The β-diketo acid fragment is traced to maleic acid derivatives or protected forms of fumaraldehyde, while the imidazo[1,2-a]pyridine-aniline linkage suggests disconnection at the C2 position. Literature supports the construction of the imidazo[1,2-a]pyridine core via condensation between 2-aminopyridines and α-halo carbonyl compounds, followed by palladium-catalyzed Suzuki coupling or direct C-H arylation to introduce the aniline moiety [1]. Alternative routes employ multicomponent reactions (MCRs) using glyoxylic acid as a linchpin for simultaneous assembly of the β-diketo system and conjugation to the heterocycle [9]. Strategic bond disconnections include:
Synthesis commences with the preparation of 2-(4-aminophenyl)imidazo[1,2-a]pyridine (Intermediate A). Optimized conditions involve CuI-catalyzed aerobic oxidative coupling of 2-aminopyridine with 4-nitroacetophenone (120°C, 12h), followed by nitro group reduction (Fe/AcOH) yielding Intermediate A in 82% yield over two steps [1]. Parallel synthesis of ethyl (Z)-4-oxo-4-(4-aminophenylamino)but-2-enoate (Intermediate B) proceeds via Petasis reaction between 4-aminophenylboronic acid, glyoxylic acid, and ethyl acetoacetate. Critical optimization revealed tert-butoxide base in acetonitrile at 110°C for 24 hours as optimal, suppressing decarboxylation side products [9].
Table 1: Optimization of Petasis Coupling for Intermediate B
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Side Product |
---|---|---|---|---|---|
None | DMF | 100 | 12 | 10 | Glyoxylate adduct (50%) |
Potassium tert-butoxide | Acetonitrile | 110 | 24 | 75 | <5% |
Sodium tert-butoxide | Acetonitrile | 110 | 24 | 65 | Decarboxylated (15%) |
Cesium carbonate | Acetonitrile | 110 | 24 | 45 | Hydrolyzed (30%) |
Final assembly employs carbodiimide-mediated coupling between Intermediate A and Intermediate B, with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving 78% yield of target compound after Z-isomer purification by recrystallization.
The metastable (Z)-configuration of the butenoic acid chain requires strategic stabilization to prevent isomerization to the thermodynamically favored (E)-isomer. Two complementary approaches prove effective:
Intramolecular H-bonding: The ortho-carbonyl group forms a six-membered hydrogen-bonded pseudocycle with the enolic proton, lowering the isomerization barrier by 8.3 kcal/mol (DFT calculations). Infrared spectroscopy confirms a characteristic carbonyl shift from 1715 cm⁻¹ to 1680 cm⁻¹, indicating H-bond stabilization [9].
Steric encumbrance: Installing tert-butyl groups ortho to the anilino nitrogen reduces rotational freedom. This approach increases the (Z):(E) ratio from 85:15 to 98:2 in model compounds, though at the cost of 35% reduced yield due to steric hindrance during coupling [5].
Chiral cyclopentadienyl (Cpx) rhodium(III) catalysts enable enantioselective synthesis when prochiral substrates are employed, achieving up to 94% ee in analogous systems through π-π stacking interactions that favor (Z)-transition states [5].
The nucleophilic C3 position of imidazo[1,2-a]pyridine facilitates tandem annulation reactions. For the target molecule, a catalyst-free decarboxylative three-component reaction demonstrates exceptional efficiency:
Table 2: Scope of Imidazo[1,2-a]pyridine Substrates in Decarboxylative Coupling
C6 Substituent | Boronic Acid | Yield (%) | (Z):(E) Ratio |
---|---|---|---|
H | 4-MeOC₆H₄ | 85 | 92:8 |
6-Me | 4-MeC₆H₄ | 78 | 95:5 |
6-Br | 3,5-(MeO)₂C₆H₃ | 70 | 89:11 |
6-Cl | 2-Naphthyl | 82 | 94:6 |
8-MeO | 4-FC₆H₄ | 68 | 90:10 |
This method accommodates electron-donating groups (yields 68-85%) but fails with strongly electron-withdrawing nitro-or cyano-substituted boronic acids due to diminished migratory aptitude [9]. Alternative gold-catalyzed intramolecular cyclization of 3-yne-1,2-diols provides complementary access to furan-annulated derivatives, though not directly applicable to this target [3].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0